N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 905775-09-9
VCID: VC21391986
InChI: InChI=1S/C17H20N4O3S/c1-5-9-20-14-10(2)7-6-8-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h6-8H,5,9H2,1-4H3,(H,18,19,22)
SMILES: CCCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C
Molecular Formula: C17H20N4O3S
Molecular Weight: 360.4g/mol

N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

CAS No.: 905775-09-9

Cat. No.: VC21391986

Molecular Formula: C17H20N4O3S

Molecular Weight: 360.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide - 905775-09-9

Specification

CAS No. 905775-09-9
Molecular Formula C17H20N4O3S
Molecular Weight 360.4g/mol
IUPAC Name N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Standard InChI InChI=1S/C17H20N4O3S/c1-5-9-20-14-10(2)7-6-8-13(14)17(15(20)24)21(12(4)23)19-16(25-17)18-11(3)22/h6-8H,5,9H2,1-4H3,(H,18,19,22)
Standard InChI Key XRSFDRMZKXUBTI-UHFFFAOYSA-N
SMILES CCCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C
Canonical SMILES CCCN1C2=C(C=CC=C2C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C)C

Introduction

N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide is a complex organic compound with a molecular weight of 360.4 g/mol and a CAS number of 905775-09-9 . This compound belongs to the class of spiro compounds, which are characterized by having two rings that share a single atom, typically carbon . The presence of both thiadiazole and indole rings in its structure suggests potential biological activities, as both ring systems are known for their diverse pharmacological properties.

Synthesis and Characterization

The synthesis of such complex spiro compounds typically involves multi-step reactions. While specific details on the synthesis of N-(4-acetyl-7'-methyl-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide are not readily available, similar compounds are often synthesized through condensation reactions followed by purification steps like recrystallization .

Characterization of this compound would involve spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry) to confirm its structure.

Biological Activities

Given the presence of thiadiazole and indole rings, this compound may exhibit various biological activities. Thiadiazole derivatives are known for their anticancer, antibacterial, and antifungal properties . Indole derivatives also have a wide range of biological activities, including anticancer and antiviral effects.

Potential Biological ActivityDescription
Anticancer ActivityThiadiazole ring may contribute to anticancer properties.
Antibacterial ActivityThiadiazole derivatives often show antibacterial effects.
Antiviral ActivityIndole ring may contribute to antiviral properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator